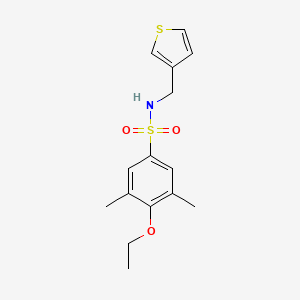

4-ethoxy-3,5-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide

Description

4-ethoxy-3,5-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative characterized by a sulfonamide group linked to a thiophen-3-ylmethyl substituent. The benzene ring is substituted with an ethoxy group at the 4-position and methyl groups at the 3- and 5-positions.

Properties

IUPAC Name |

4-ethoxy-3,5-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S2/c1-4-19-15-11(2)7-14(8-12(15)3)21(17,18)16-9-13-5-6-20-10-13/h5-8,10,16H,4,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFHALBICJIABP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1C)S(=O)(=O)NCC2=CSC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-3,5-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves multiple steps, including the formation of the benzene sulfonamide core and the introduction of the thiophene moiety. One common method involves the reaction of 4-ethoxy-3,5-dimethylbenzenesulfonyl chloride with thiophen-3-ylmethylamine under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-3,5-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-ethoxy-3,5-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its potential antimicrobial properties make it a candidate for studying bacterial inhibition.

Medicine: The compound may be explored for its therapeutic potential in treating infections or other diseases.

Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-ethoxy-3,5-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound may inhibit the synthesis of folic acid in bacteria by binding to the enzyme dihydropteroate synthase. This inhibition prevents the bacteria from producing essential nucleotides, leading to their death. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The compound’s structural analogs can be categorized based on substitutions to the benzene ring and sulfonamide-linked moieties. Key comparisons include:

Key Observations:

- Electron-Donating vs. Withdrawing Groups: The target compound’s ethoxy and methyl groups are electron-donating, contrasting with the nitro (electron-withdrawing) group in compound IIIi. Electron-withdrawing substituents (e.g., nitro) enhance the acidity of the sulfonamide proton, facilitating chelation with metal ions critical for HIV IN inhibition .

- Thiophene vs. Styrylquinoline Moieties: The thiophen-3-ylmethyl group introduces aromatic sulfur, which may alter π-π stacking or hydrophobic interactions compared to the styrylquinoline moiety in IIIi. Thiophene’s lower electronegativity relative to quinoline could reduce binding affinity to hydrophobic enzyme pockets.

Biological Activity

4-Ethoxy-3,5-dimethyl-N-(thiophen-3-ylmethyl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class, which is known for its diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound exhibits significant biological activity, making it a subject of interest for further research in various fields including microbiology and pharmacology.

The synthesis of this compound typically involves the reaction of 4-ethoxy-3,5-dimethylbenzenesulfonyl chloride with thiophen-3-ylmethylamine under basic conditions. The reaction is generally conducted in solvents like dichloromethane or tetrahydrofuran in the presence of bases such as triethylamine to neutralize byproducts.

The biological activity of this compound is primarily attributed to its ability to inhibit bacterial growth by interfering with folic acid synthesis. It binds to the enzyme dihydropteroate synthase, crucial for the bacterial folate pathway, thus preventing the synthesis of nucleotides necessary for DNA replication. This mechanism is similar to that of other sulfonamides, which have been widely utilized as antibiotics .

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity against a variety of pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest that it may be more potent than traditional antibiotics like ampicillin and streptomycin .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.008 |

| Escherichia coli | 0.03 |

| Streptococcus pneumoniae | 0.046 |

Case Studies

- Inhibition of Bacterial Growth : A study evaluated the compound's efficacy against Staphylococcus aureus and found it to inhibit growth at concentrations as low as 0.008 µg/mL, indicating high potency compared to standard treatments .

- Comparative Analysis : In comparative studies with other sulfonamide derivatives, this compound showed superior antibacterial activity across multiple strains, suggesting its potential as a lead compound for further drug development .

Toxicity and Safety Profile

Preliminary assessments indicate that the compound exhibits low toxicity towards human cell lines (e.g., HepG2 liver cells), which is a critical factor in evaluating its therapeutic potential . Further studies are required to fully characterize its safety profile in vivo.

Future Directions

Given its promising biological activity, future research should focus on:

- Mechanistic Studies : Elucidating the detailed mechanisms by which this compound exerts its antimicrobial effects.

- In Vivo Efficacy : Conducting animal studies to evaluate the therapeutic potential and pharmacokinetics.

- Development of Derivatives : Exploring structural modifications to enhance efficacy and reduce potential side effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.